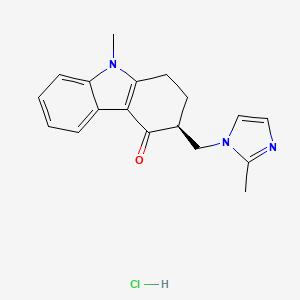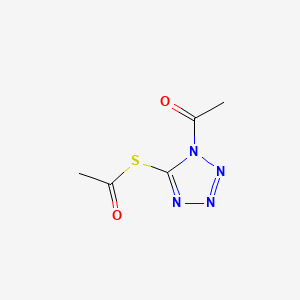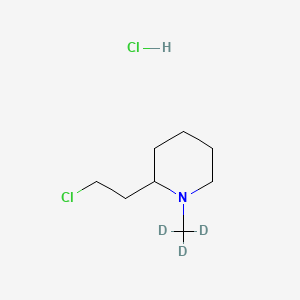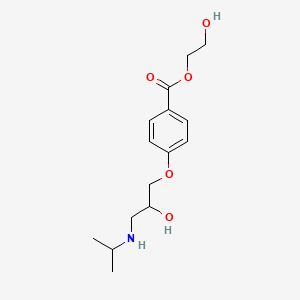
D-Glucitol-2-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucitol-2-d, commonly known as Sorbitol, is a sugar alcohol with a sweet taste which the human body metabolizes slowly . It can be obtained by reduction of glucose, which changes the converted aldehyde group (−CHO) to a primary alcohol group (−CH 2 OH) .
Synthesis Analysis
Sorbitol may be synthesized via a glucose reduction reaction . This reaction requires NADH and is catalyzed by aldose reductase . The mechanism involves a tyrosine residue in the active site of aldehyde reductase .Molecular Structure Analysis
The systematic IUPAC name for Sorbitol is (2 S ,3 R ,4 R ,5 R )-Hexane-1,2,3,4,5,6-hexol . Its chemical formula is C6H14O6 .Chemical Reactions Analysis
Sorbitol also may be synthesized through a catalytic hydrogenation of d-glucose to form d-sorbitol . This reaction has a 100% yield of d-sorbitol when d-glucose is reacted with hydrogen in water at 120 degrees Celsius .Physical and Chemical Properties Analysis
Sorbitol appears as a white crystalline powder . It has a molar mass of 182.17 g/mol . It is soluble in water with a solubility of 2350 g/L . Its melting point ranges from 94–96 °C .Scientific Research Applications
Diabetes Diagnosis and Management :
- Yabuuchi et al. (1989) developed a method for determining 1,5-anhydro-D-glucitol in plasma, which is useful in diagnosing diabetes mellitus (Yabuuchi et al., 1989).
- Akanuma et al. (1988) studied the urinary excretion of 1,5-anhydro-D-glucitol in diabetic patients, indicating its potential as a marker in diabetes management (Akanuma et al., 1988).
Conformational Studies and Molecular Structures :
- Schouten et al. (1998) investigated the conformational polymorphism of D-glucitol, providing insights into its molecular structures and interactions (Schouten et al., 1998).
Biochemical Research and Drug Development :
- Green et al. (2005) compared the properties of N-glucitol analogues of GLP-1 and GIP, highlighting their potential in anti-diabetic drug development (Green et al., 2005).
- Bearne & Blouin (2000) examined the inhibition of Escherichia coli glucosamine-6-phosphate synthase by 2-amino-2-deoxy-D-glucitol 6-phosphate, an analogue of D-glucitol, suggesting applications in developing antibacterial agents (Bearne & Blouin, 2000).
Nutritional and Metabolic Studies :
- Watanabe et al. (2011) found that serum 1,5-anhydro-D-glucitol levels can predict the incidence of cardiovascular diseases, indicating its importance in nutritional and metabolic research (Watanabe et al., 2011).
Chemical Synthesis and Isotopic Labelling :
- Funabashi & Yoshioka (1984) synthesized isotopically labeled 1,5-anhydro-D-glucitol, contributing to metabolic studies and tracer experiments (Funabashi & Yoshioka, 1984).
Biosynthesis and Microbial Studies :
- Chalumeau et al. (1978) studied D-glucitol transport and catabolism in Bacillus subtilis, which is important for understanding microbial metabolism and potential industrial applications (Chalumeau et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-JNHZOBAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)




![L-[1-13C]Fucose](/img/structure/B583657.png)



